![molecular formula C14H19NO4S B498548 2-(4-Cyclohexylbenzenesulfonamido)acetic acid CAS No. 857041-77-1](/img/structure/B498548.png)
2-(4-Cyclohexylbenzenesulfonamido)acetic acid
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Overview
Description
2-(4-Cyclohexylbenzenesulfonamido)acetic acid is an organic compound with the molecular formula C14H19NO4S . It has a molecular weight of 297.38 . The compound is also known by its IUPAC name, {[(4-cyclohexylphenyl)sulfonyl]amino}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17) .Scientific Research Applications
Radical Chlorination and Synthesis
N-Chloro-N-cyclohexylbenzenesulfonamide is used for radical chlorination at allylic or benzylic carbon. It's synthesized by treating N-cyclohexylbenzenesulfonamide with sodium hypochlorite and glacial acetic acid, demonstrating a method for preparing N-cyclohexylbenzenesulfonamide derivatives with potential applications in organic synthesis (Maynard, 2001).
Synthesis of Biaryl Sulfonamides
A study on the synthesis of biaryl sulfonamides from O-acetyl amidoximes under acidic conditions was reported, highlighting the transformation of 4-cyanobenzenesulfonamides into 1,2,4-oxadiazoles via cyclization, underscoring the utility of sulfonamide derivatives in creating complex heterocyclic structures (Dosa, Daniels, & Gütschow, 2011).
Ozonation of Artificial Sweeteners
Research into the ozonation of artificial sweeteners cyclamate and acesulfame revealed that oxidation primarily occurs at the carbon atom connected to the sulfonamide moiety, leading to the formation of various oxidation products. This study provides insights into the environmental fate of sulfonamide derivatives (Scheurer et al., 2012).
Glacial Acetic Acid-Assisted Synthesis
A one-pot synthesis method using glacial acetic acid was developed for creating diverse octahydroacridin-4-methylbenzenesulfonamide scaffolds, showcasing the versatility of sulfonamide derivatives in multicomponent condensation reactions (Maheswari, Sivaguru, Małecki, & Lalitha, 2018).
Lossen Rearrangement
The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for Lossen rearrangement was demonstrated, allowing for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This illustrates the role of sulfonamide derivatives in facilitating complex organic transformations (Thalluri, Manne, Dev, & Mandal, 2014).
Mechanism of Action
Target of Action
It is known that sulfonamide drugs, which share a similar functional group, often target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamide drugs are known to inhibit their target enzymes by mimicking the natural substrates of these enzymes, thereby preventing the enzymes from performing their normal function .
Biochemical Pathways
Based on the known targets of sulfonamide drugs, it can be inferred that the compound may affect pathways related to fluid balance and folate synthesis .
Result of Action
Based on the known effects of sulfonamide drugs, it can be inferred that the compound may lead to changes in fluid balance and folate synthesis .
properties
IUPAC Name |
2-[(4-cyclohexylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHJVTXFWWPGHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexylbenzenesulfonamido)acetic acid |
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